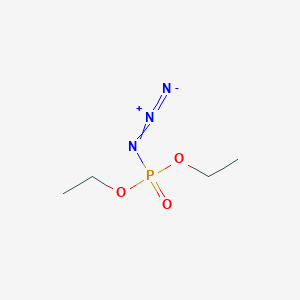![molecular formula C9H8N2O2 B8511937 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1,8-dihydroxy naphthalene with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy Naphthalene: Known for its use in self-assembly with boronic acids.
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Used in thermally activated delayed fluorescence emitters.
2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl-acetic acid: Explored for its unique chemical properties.
Uniqueness
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole stands out due to its unique structure, which allows for diverse chemical reactions and applications. Its ability to form stable host-guest complexes and its potential biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1,8-dihydro-[1,3]dioxino[4,5-f]benzimidazole |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-12-5-13-9(6)2-8-7(1)10-4-11-8/h1-2,4H,3,5H2,(H,10,11) |
InChI Key |
CGKMVZRIFWTYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2OCO1)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)

![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
![2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
![2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine](/img/structure/B8511891.png)
![1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8511893.png)


![2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid](/img/structure/B8511925.png)
![2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-](/img/structure/B8511932.png)
![1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol](/img/structure/B8511940.png)

